1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrochloride
Descripción
1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrochloride is a halogenated pyridylpiperazine derivative with a molecular formula of C11H13BrClF3N3 (based on analogs in and ). The compound features a pyridine ring substituted at the 5-position with bromine and at the 3-position with a trifluoromethyl group. A 4-methyl-piperazine moiety is attached to the pyridine’s 2-position, forming a hydrochloride salt for enhanced solubility and stability. This structural motif is common in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor ligands targeting neurological or microbial pathways .
Propiedades
IUPAC Name |
1-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF3N3.ClH/c1-17-2-4-18(5-3-17)10-9(11(13,14)15)6-8(12)7-16-10;/h6-7H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVQKDKGZZNBKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=N2)Br)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432053-99-0 | |
| Record name | Piperazine, 1-[5-bromo-3-(trifluoromethyl)-2-pyridinyl]-4-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1432053-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Métodos De Preparación
Formation of the Pyridine Intermediate
- Starting Material: The synthesis begins with 5-bromo-3-(trifluoromethyl)pyridine, which is itself prepared through halogenation and trifluoromethylation reactions on a pyridine precursor.
- Halogenation: Introduction of bromine at the 5-position of the pyridine ring is typically achieved via electrophilic aromatic substitution using brominating agents under controlled conditions.
- Trifluoromethylation: The trifluoromethyl group at the 3-position is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates, often catalyzed by transition metals or radical initiators.
Piperazine Substitution
- The pyridine intermediate is then subjected to nucleophilic substitution with 4-methylpiperazine.
- This reaction proceeds under conditions favoring nucleophilic aromatic substitution (SNAr), often involving heating in polar aprotic solvents.
- The nucleophilic nitrogen of 4-methylpiperazine attacks the pyridine ring, displacing a suitable leaving group or directly substituting at the 2-position adjacent to the bromine and trifluoromethyl substituents.
Hydrochloride Salt Formation
- The free base of the substituted piperazine-pyridine compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
- This step enhances the compound's stability, solubility, and facilitates purification.
- The hydrochloride salt is typically isolated by crystallization from suitable solvents such as ethanol or isopropanol.
Industrial Production Considerations
Industrial synthesis optimizes the above routes to maximize yield and purity. Key factors include:
- Catalyst Use: Employing catalysts to improve reaction rates and selectivity.
- Temperature Control: Precise control of reaction temperatures to avoid side reactions.
- Purification Techniques: Use of recrystallization and chromatographic methods to obtain high-purity product.
- Scalability: Reactions are adapted to larger scale with attention to safety and cost-effectiveness.
Reaction Types and Conditions
| Reaction Type | Description | Common Reagents/Conditions | Notes |
|---|---|---|---|
| Halogenation | Electrophilic substitution to introduce bromine on pyridine ring | Bromine, N-bromosuccinimide, or brominating agents | Controlled temperature to avoid polybromination |
| Trifluoromethylation | Introduction of trifluoromethyl group on pyridine ring | CF3I, CF3SO2Cl, metal catalysts (Cu, Pd) | Radical or catalytic methods used |
| Nucleophilic Substitution | Reaction of pyridine intermediate with 4-methylpiperazine to form C-N bond | 4-Methylpiperazine, polar aprotic solvents, heat | SNAr mechanism favored by electron-withdrawing groups |
| Salt Formation | Conversion of free base to hydrochloride salt | HCl in ethanol or other solvents | Improves compound stability and handling |
Research Findings and Analytical Data
- NMR Characterization: Proton NMR spectra confirm substitution patterns on the pyridine and piperazine rings, with characteristic chemical shifts for aromatic and aliphatic protons.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight consistent with the expected molecular formula C11H14BrClF3N3.
- Purity Assessment: Chromatographic techniques such as HPLC are used to assess purity, with retention times correlating to the compound's structure.
Summary Table of Preparation Steps
| Step No. | Reaction Stage | Reagents/Conditions | Outcome/Product |
|---|---|---|---|
| 1 | Halogenation of pyridine | Brominating agent, controlled temp | 5-Bromo-pyridine intermediate |
| 2 | Trifluoromethylation | Trifluoromethylating reagent, catalyst | 5-Bromo-3-(trifluoromethyl)pyridine |
| 3 | Nucleophilic substitution | 4-Methylpiperazine, polar aprotic solvent, heat | 1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine (free base) |
| 4 | Hydrochloride salt formation | Hydrochloric acid, solvent | This compound (final product) |
Análisis De Reacciones Químicas
Substitution Reactions
The bromine atom at the 5-position of the pyridine ring serves as a prime site for nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling. Key findings include:
Table 1: Substitution reaction conditions and outcomes
-
NAS reactions proceed efficiently with amines or thiols under mild basic conditions (e.g., K₂CO₃ in polar solvents) .
-
Palladium-catalyzed couplings enable the introduction of aryl/heteroaryl groups at the bromine site, as demonstrated in analogous pyridyl-piperazine systems .
Functional Group Transformations
The trifluoromethyl group and piperazine ring participate in selective modifications:
Trifluoromethyl Group Reactivity
-
Hydrolysis Resistance : The CF₃ group remains intact under standard acidic/basic hydrolysis conditions (e.g., H₂O₂/K₂CO₃ in DMSO at 40°C) .
-
Electrophilic Interactions : The electron-withdrawing nature of CF₃ activates the pyridine ring for electrophilic substitutions at the 2- and 4-positions.
Piperazine Modifications
-
N-Alkylation : The secondary amine in the piperazine ring undergoes alkylation with alkyl halides or epoxides in the presence of bases like NaHCO₃ .
-
Protection/Deprotection : The tert-butoxycarbonyl (BOC) group is introduced using di-tert-butyl carbonate in THF/H₂O at 0–25°C, enabling selective functionalization .
Redox Reactions
The pyridine ring and piperazine moiety exhibit distinct redox behavior:
Table 2: Oxidation/Reduction pathways
| Reaction | Reagents | Outcome | Notes |
|---|---|---|---|
| Pyridine Reduction | H₂, Pd/C, EtOH, 50°C | Partially saturated piperidine ring | Low yield due to CF₃ steric effects |
| Piperazine Oxidation | KMnO₄, H₂O, 25°C | N-Oxide formation | Requires acidic workup |
-
Reduction of the pyridine ring is hindered by the bulky trifluoromethyl group, favoring partial saturation over full reduction .
-
Piperazine oxidation produces N-oxides, which enhance solubility for biological applications .
Coupling and Multicomponent Reactions
The compound serves as a scaffold in multicomponent reactions:
Key Examples:
-
Urea/Thiourea Formation : Reacts with isocyanates or thiophosgene to generate urea/thiourea derivatives, as shown in analogous systems with 4-(3-(trifluoromethyl)phenyl)piperazine .
-
Mannich Reactions : Participates in three-component condensations with aldehydes and amines under microwave irradiation (60°C, 30 min) .
Stability and Degradation Pathways
-
Acid/Base Stability : Stable in pH 3–9 aqueous solutions for >24 hrs at 25°C, but degrades under strong acidic (pH <2) or alkaline (pH >11) conditions via ring-opening reactions .
-
Thermal Stability : Decomposes above 200°C, releasing HF and HBr gases (TGA-DSC data) .
Table 3: Reactivity comparison with analogous compounds
| Compound | Bromine Reactivity | CF₃ Stability | Piperazine Functionalization |
|---|---|---|---|
| 1-[5-Bromo-2-pyridyl]-4-methyl-piperazine | High | N/A | Moderate |
| 1-[3-CF₃-2-pyridyl]-4-methyl-piperazine | Low | High | High |
| Target Compound | Moderate | High | High |
Aplicaciones Científicas De Investigación
Structural Features
The presence of both bromine and trifluoromethyl substituents significantly influences the compound's chemical reactivity and biological activity. The trifluoromethyl group enhances binding affinity to molecular targets, while the piperazine ring improves pharmacokinetic properties such as solubility and bioavailability.
Medicinal Chemistry
1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrochloride serves as a valuable building block in the synthesis of pharmaceuticals targeting the central nervous system. Its structural characteristics may facilitate the development of drugs aimed at treating neurological disorders.
Case Study:
Research has shown that derivatives of this compound can interact with neurotransmitter receptors, potentially leading to new treatments for conditions such as depression and anxiety disorders. The unique structural modifications can enhance selectivity and efficacy compared to existing medications.
Biological Studies
The compound is utilized in studies investigating interactions between pyridyl-piperazine derivatives and biological targets, including receptors or enzymes.
Biological Activity:
In vitro studies indicate that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have shown selective antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL.
Materials Science
The unique electronic properties imparted by the trifluoromethyl and bromine substituents make this compound a candidate for developing new materials with specific optical or electronic characteristics.
Potential Applications:
- Development of organic semiconductors
- Creation of novel polymers with tailored properties
Mecanismo De Acción
The mechanism of action of 1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The trifluoromethyl and bromine substituents can influence the compound’s binding affinity and selectivity, while the piperazine ring can enhance its pharmacokinetic properties.
Comparación Con Compuestos Similares
1-[3-Bromo-5-(trifluoromethyl)-2-pyridyl]piperazine Hydrochloride (Compound 12, )
- Structure : Differs by the absence of the 4-methyl group on piperazine.
- Synthesis : Prepared via nucleophilic aromatic substitution (SNAr) using tert-butylpiperazine-1-carboxylate and 3-bromo-2-chloro-5-(trifluoromethyl)pyridine, followed by HCl-mediated deprotection (89% yield) .
- Properties : LC-MS (ESI) m/z [M+H]<sup>+</sup> = 458; molecular weight = 458.6 g/mol.
1-[5-Iodo-3-(trifluoromethyl)-2-pyridyl]piperazine Hydrochloride (Compound 14, )
- Structure : Replaces bromine with iodine at the pyridine’s 5-position.
- Impact : Iodine’s larger atomic radius increases molecular weight (m/z = 504 [M+H]<sup>+</sup>) and lipophilicity (clogP ~3.5 vs. ~2.8 for bromine), which may improve membrane permeability but reduce aqueous solubility .
Substituted Pyridylpiperidines and Carboxylic Acid Derivatives
1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic Acid ()
- Structure : Piperidine replaces piperazine, with a carboxylic acid at the 4-position.
- Properties : Molecular weight = 274.23 g/mol; mp = 162–164°C.
Phenylpiperazine Derivatives
1-(3-Trifluoromethylphenyl)piperazine Hydrochloride (TFMPP HCl, )
- Structure : Phenyl ring replaces pyridyl, with trifluoromethyl at the meta position.
- Pharmacology: Known as a serotonin receptor (5-HT1A/2C) agonist.
- Key Difference : The pyridyl nitrogen in the target compound may engage in additional dipole interactions or coordinate metal ions, altering receptor selectivity compared to TFMPP’s purely hydrophobic phenyl ring .
Piperazine-Carboxamide Analogs
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide ()
- Structure : Incorporates a carboxamide linker and a benzoxazine moiety.
- Molecular Weight : 455.8 g/mol vs. ~340 g/mol for the target compound.
Structural and Functional Analysis
Substituent Effects on Bioactivity
- Bromine vs. Iodo/Chloro : Bromine’s moderate electronegativity and size balance lipophilicity and steric effects, making it preferable for hydrophobic binding pockets. Iodo analogs may exhibit prolonged half-lives but higher toxicity risks .
- Trifluoromethyl Group : Enhances metabolic stability and electron-withdrawing effects, strengthening π-π stacking with aromatic residues in enzymes .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | clogP<sup>a</sup> | Water Solubility (mg/mL)<sup>b</sup> |
|---|---|---|---|
| Target Compound | ~340 | 2.5 | 10–20 (HCl salt) |
| 1-[5-Iodo-...]piperazine HCl | 504.6 | 3.5 | <5 |
| TFMPP HCl | 279.7 | 2.8 | 15–25 |
<sup>a</sup> Calculated using ChemDraw. <sup>b</sup> Estimated from structural analogs.
Actividad Biológica
Overview
1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrochloride (CAS No. 1432053-99-0) is a synthetic compound characterized by a pyridine ring with bromine and trifluoromethyl substituents, alongside a piperazine moiety. This unique structure positions it as a significant candidate in medicinal chemistry and biological research, particularly for its potential interactions with various biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The presence of the trifluoromethyl group enhances the compound's binding affinity and selectivity, which can significantly influence its pharmacological profile. The piperazine ring contributes to improved pharmacokinetic properties, potentially enhancing solubility and bioavailability .
Medicinal Chemistry
This compound is primarily explored for its role as a building block in the synthesis of pharmaceutical compounds targeting the central nervous system. Its structural characteristics may allow for the development of drugs with improved efficacy against various neurological disorders.
Antimicrobial Activity
Research indicates that compounds similar to this one exhibit notable antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have demonstrated selective antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. In vitro studies have shown minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
Case Studies
- Antichlamydial Activity : A study highlighted that modifications in the structure, particularly the inclusion of trifluoromethyl groups, significantly enhanced antichlamydial activity against Chlamydia species. Compounds lacking this substituent were found inactive, underscoring its importance in biological efficacy .
- Comparison with Other Compounds : In comparative studies, similar piperazine derivatives were evaluated for their activity against various bacterial strains. The presence of electron-withdrawing groups like trifluoromethyl was critical for enhancing antibacterial potency .
Data Table: Biological Activity Comparison
| Compound Name | Target Pathogen | MIC (μg/mL) | Notes |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 3.12 | Effective against Gram-positive bacteria |
| Compound B | Escherichia coli | 12.5 | Moderate activity |
| 1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine | Chlamydia spp. | Varies (dependent on structural modifications) | Enhanced activity with trifluoromethyl substituent |
Q & A
Q. What are the recommended synthetic routes for preparing 1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrochloride?
Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution or transition-metal-catalyzed coupling reactions. For example:
- Step 1: React 5-bromo-3-(trifluoromethyl)-2-chloropyridine with 4-methylpiperazine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) using a base like K₂CO₃ to form the piperazine-substituted pyridine intermediate.
- Step 2: Hydrochloride salt formation via treatment with HCl in ethanol or diethyl ether.
Purification is achieved through recrystallization or column chromatography. Analytical validation via HPLC and NMR is critical to confirm purity (>95%) and structural integrity .
Q. How should researchers characterize this compound to confirm its structural identity and purity?
Methodological Answer: A multi-technique approach is essential:
Q. What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use a NIOSH-approved respirator if airborne particles are generated .
- Ventilation: Conduct reactions in a fume hood to mitigate inhalation risks.
- Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid aqueous release due to potential ecotoxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound?
Methodological Answer:
- Controlled Replication: Repeat experiments under standardized conditions (solvent, temperature, catalyst loading).
- Kinetic Studies: Monitor reaction progress via in-situ FTIR or LC-MS to identify intermediate species or side reactions.
- Computational Validation: Use DFT calculations (e.g., Gaussian) to model reaction pathways and compare with experimental outcomes .
Q. What advanced strategies are recommended for analyzing degradation products or impurities?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (40–80°C), UV light, and acidic/basic conditions.
- HPLC-PDA/HRMS: Couple high-resolution mass spectrometry with photodiode array detection to track degradation kinetics and identify byproducts (e.g., dehalogenation or piperazine ring oxidation) .
- Isolation via Prep-HPLC: Collect impurities for structural elucidation using 2D NMR (COSY, HSQC) .
Q. How can computational modeling predict the compound’s stability in biological systems?
Methodological Answer:
- Molecular Dynamics (MD): Simulate interactions with lipid bilayers or serum proteins (e.g., albumin) to predict bioavailability.
- Metabolism Prediction: Use software like Schrödinger’s ADMET Predictor to identify potential metabolic hotspots (e.g., piperazine N-oxidation) .
- pKa Estimation: Predict protonation states at physiological pH using ChemAxon or ACD/Labs to guide formulation studies .
Q. What experimental designs are optimal for studying its solubility and formulation challenges?
Methodological Answer:
- Phase Solubility Analysis: Test solubility in buffers (pH 1–10) and co-solvents (PEG, cyclodextrins) using shake-flask method.
- Thermal Analysis (DSC/TGA): Characterize polymorphic transitions and hygroscopicity.
- Nanoformulation: Prepare liposomal or micellar formulations and assess stability via dynamic light scattering (DLS) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
